Excavatin M
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Excavatin M involves complex chemical processes. For instance, the first total synthesis of a cytotoxic carbazole alkaloid closely related to Excavatin, known as excavatine-A, utilized palladium(II)-catalyzed oxidative cyclization for the carbazole framework construction, highlighting the intricate methods required for synthesizing these types of compounds (Brütting et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to Excavatin M, such as briaexcavatins M-P, is determined through extensive spectral data analysis. These structures typically feature complex carbon skeletons, as evidenced in the isolation of new briarane-related diterpenoids from cultured octocoral, which required careful analysis to establish their structures and relative configurations (Sung et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of Excavatin M and related compounds can be intricate. For example, in synthesizing related complex molecular structures, reactions such as oxidative cyclization and annulation are pivotal, revealing the reactivity and potential chemical transformations these compounds can undergo (Brütting et al., 2017).
Physical Properties Analysis
While specific details on Excavatin M's physical properties are scarce, related research indicates that the physical characteristics, such as solubility and crystalline form, play a crucial role in its applications and reactivity. The study of mesoporous nanocages, for instance, showcases the importance of physical structure in determining the material's functionality (Xia et al., 2015).
Chemical Properties Analysis
The chemical properties of compounds like Excavatin M are often explored through their reactivity and interaction with other substances. Research on trinuclear complexes provides insight into the coordination chemistry and magnetic properties, which are critical for understanding the chemical behavior of these complex molecules (Kamiyama et al., 2002).
Scientific Research Applications
Exascale Computing Systems : These systems are crucial in scientific domains such as energy, biotechnology, nanotechnology, and materials science. They enable sophisticated simulations and data analysis, supporting research in these fields (R. Lucas et al., 2014).
Biomedical Applications : Excavatin A, a new pyrano coumarin, shows potential for antidiabetes activity due to its dual inhibition against α-glucosidase and free radicals (T. M. Thant et al., 2019).
Neuroprotection : Exendin-4, related to excavatins, demonstrates neuroprotective efficacy in young healthy and aged diabetic/obese mice after stroke, promoting microglial M2 polarization (V. Darsalia et al., 2014).
Cytotoxic Activities : Excavatine A, another related compound, exhibits cytotoxic activities against specific cell lines, indicating its potential in cancer research (W. Peng et al., 2013).
Automation in Engineering : Research on robotic excavators, which automate the truck loading task, demonstrates how excavatin-related technology can enhance efficiency in construction and mining industries (A. Stentz et al., 1998).
Nanocarrier and Diagnostic Applications : Exosomes, which can be derived from excavatin-related processes, serve as potential non-invasive diagnostic biomarkers and therapeutic nanocarriers, carrying proteins, lipids, and genetic materials (Y. Zhang et al., 2019).
Chemical Synthesis : The synthesis of excavatine-A and its derivatives has been described, highlighting the compound's relevance in chemical research and pharmaceutical development (Christian Brütting et al., 2017).
Diabetes and Neurological Disorders : Exendin-4 treatment shows potential in improving glycemic control and ameliorating pathologies in the brain and pancreas, suggesting its utility in treating conditions like Huntington's disease (B. Martin et al., 2009).
Marine Biology : Studies on compounds like briaexcavatins, isolated from marine organisms, indicate the potential of excavatin-related compounds in marine biology and pharmacology (P. Sung et al., 2008).
Safety And Hazards
While I couldn’t find specific safety and hazard information for Excavatin M, it’s generally recommended to avoid breathing in dust, gas, or vapors from chemical compounds, and to avoid skin and eye contact6. Always use personal protective equipment when handling chemical substances6.
Future Directions
The future directions of research on Excavatin M are not clear from the available information. However, the study of natural products like Excavatin M is an active area of research, with potential applications in various fields such as medicine and pharmacology.
properties
IUPAC Name |
7-[[3-[(4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl]-3-methyloxiran-2-yl]methoxy]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-18(22)8-13(24-17(18)21)9-19(2)15(26-19)10-23-12-5-3-11-4-6-16(20)25-14(11)7-12/h3-7,13,15,22H,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYAEKVHXDURJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1=O)CC2(C(O2)COC3=CC4=C(C=C3)C=CC(=O)O4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Excavatin M |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.